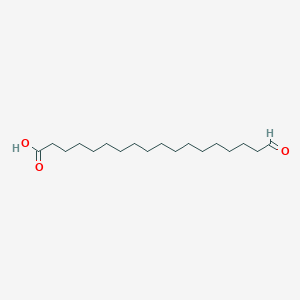
18-Oxooctadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
18-Oxooctadecanoic acid, also known as 18-oxostearic acid, is a fatty acid derivative characterized by the presence of an oxo group at the 18th carbon position. This compound is a type of long-chain fatty acid and is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
18-Oxooctadecanoic acid can be synthesized through several methods. One common method involves the catalytic effect of ethyl bromoacetate on 18-hydroxyoctadecanoic acid in the presence of formamide and magnetic trifluoroacetic acid . Another method includes the reaction of octadecanedioic acid with concentrated sulfuric acid and methanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar catalytic processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced production equipment and mature technology is crucial in maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
18-Oxooctadecanoic acid undergoes various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids.
Reduction: The oxo group can be reduced to form hydroxyl groups.
Substitution: The oxo group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like Grignard reagents and organolithium compounds are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted fatty acid derivatives
Scientific Research Applications
18-Oxooctadecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in lipid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a component in drug delivery systems.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals
Mechanism of Action
The mechanism of action of 18-oxooctadecanoic acid involves its interaction with various molecular targets and pathways. The oxo group can react with primary amine groups in the presence of activators to form stable amide bonds. This property is particularly useful in drug delivery systems where the compound can be used to modify the surface properties of materials or to create new chemical compounds .
Comparison with Similar Compounds
Similar Compounds
Octadecanedioic acid: A similar long-chain fatty acid with two carboxylic acid groups.
18-Hydroxyoctadecanoic acid: A precursor in the synthesis of 18-oxooctadecanoic acid with a hydroxyl group at the 18th carbon position.
18-Methoxy-18-oxooctadecanoic acid: A derivative with a methoxy group at the 18th carbon position
Uniqueness
This compound is unique due to its oxo group, which imparts distinct chemical reactivity and properties. This makes it valuable in various applications, particularly in the synthesis of complex molecules and in industrial processes .
Properties
Molecular Formula |
C18H34O3 |
|---|---|
Molecular Weight |
298.5 g/mol |
IUPAC Name |
18-oxooctadecanoic acid |
InChI |
InChI=1S/C18H34O3/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h17H,1-16H2,(H,20,21) |
InChI Key |
KNFZISOSQCZZJK-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCCC(=O)O)CCCCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


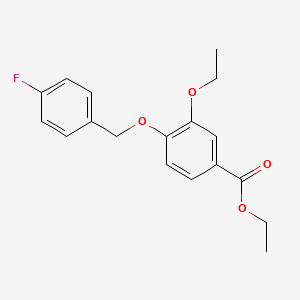

![8-Bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine](/img/structure/B13016931.png)

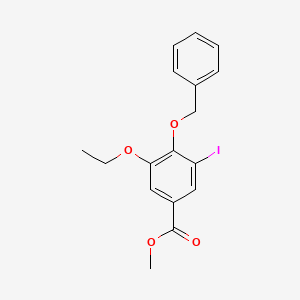
![[3-bromo-1-(oxan-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13016947.png)
![N-[3-(2-hydroxypropan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetamide](/img/structure/B13016948.png)
![Methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B13016953.png)
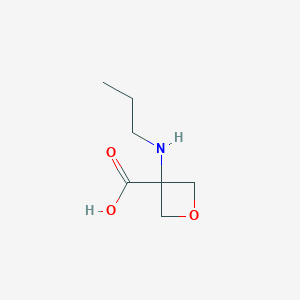

![N-((6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methyl)propan-2-amine](/img/structure/B13016971.png)
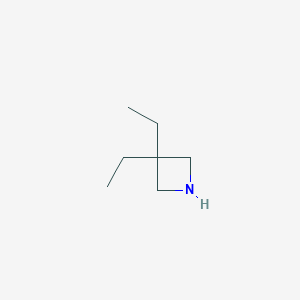
![Benzamide,n-(5-methylthiazolo[4,5-b]pyridin-2-yl)-](/img/structure/B13016980.png)
![Methyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13016989.png)
